
(-)-Erinacin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Erinacin A is a natural compound isolated from the fruiting bodies of the Hericium erinaceus mushroom, commonly known as Lion’s Mane. This compound belongs to the class of cyathane diterpenoids and has garnered significant interest due to its potential neuroprotective and neuroregenerative properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Erinacin A involves several steps, starting from readily available precursors. The key steps include:
Cyclization Reactions: Formation of the cyathane skeleton through cyclization reactions.
Oxidation and Reduction: Introduction of hydroxyl groups and other functional groups through selective oxidation and reduction reactions.
Protecting Group Strategies: Use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as fermentation using genetically modified strains of Hericium erinaceus, are being explored to enhance yield and scalability.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their enhanced biological activities.
Chemistry:
Synthesis of Derivatives: this compound serves as a precursor for the synthesis of novel cyathane diterpenoid derivatives with potential therapeutic applications.
Biology:
Neuroprotection: Studies have shown that this compound promotes nerve growth factor synthesis, which is crucial for the survival and maintenance of neurons.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
Medicine:
Neurodegenerative Diseases: this compound is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions and memory.
Industry:
Nutraceuticals: Due to its neuroprotective properties, this compound is being incorporated into dietary supplements aimed at improving brain health.
Mecanismo De Acción
(-)-Erinacin A exerts its effects primarily through the modulation of neurotrophic factors. It enhances the synthesis of nerve growth factor by activating specific signaling pathways, including the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways. These pathways play a crucial role in neuronal survival, differentiation, and regeneration.
Comparación Con Compuestos Similares
Erinacine C: Another cyathane diterpenoid with similar neuroprotective properties.
Hericenone B: A compound isolated from the same mushroom with potential neuroregenerative effects.
Cyathin A3: A cyathane diterpenoid with anti-inflammatory and neuroprotective activities.
Uniqueness of (-)-Erinacin A: this compound stands out due to its potent ability to induce nerve growth factor synthesis, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structure and specific molecular targets differentiate it from other similar compounds.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
1. Alzheimer’s Disease:
(-)-Erinacin A has been studied for its potential in treating Alzheimer’s disease. Research indicates that it can reduce amyloid beta plaque accumulation, a hallmark of Alzheimer's pathology. In a study involving transgenic mice, oral administration of this compound led to a significant reduction in amyloid burden and increased levels of insulin-degrading enzyme, which is crucial for amyloid clearance .
2. Parkinson’s Disease:
The compound also exhibits neuroprotective properties against dopaminergic neuron degeneration. Studies have shown that this compound can prevent cell death induced by inflammatory factors and promote neurogenesis, making it a candidate for therapeutic strategies against Parkinson's disease .
3. Stroke Recovery:
In models of ischemic stroke, this compound administration resulted in decreased infarct volume and improved neuronal survival. The compound appears to mitigate oxidative stress and inflammation following cerebral ischemia, suggesting its utility in post-stroke recovery .
Anticancer Properties
1. Gastric Cancer:
Recent studies have highlighted the anticancer effects of this compound on gastric cancer cells. It has been shown to induce apoptosis through the activation of caspases and the extrinsic apoptotic pathway, leading to reduced cell viability and invasiveness . Proteomic analyses revealed that this compound treatment alters the expression of proteins involved in cell proliferation and apoptosis, indicating a multifaceted mechanism of action against cancer cells .
2. Colorectal Cancer:
Research has demonstrated that this compound inhibits the growth of colorectal adenocarcinoma cells both in vitro and in vivo. The compound's ability to induce apoptosis and inhibit tumor growth suggests its potential as an alternative therapeutic agent in colorectal cancer treatment .
Clinical Studies
1. Pilot Study on Alzheimer’s Disease:
A clinical trial evaluated the effects of this compound-enriched Hericium erinaceus mycelia on patients with mild Alzheimer's disease. Over 49 weeks, participants receiving the treatment showed significant improvements in cognitive function compared to the placebo group, as measured by various cognitive assessments . The study concluded that this compound is safe and well-tolerated, with promising neurocognitive benefits.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Application | Mechanism of Action | Key Findings |
---|---|---|
Alzheimer’s Disease | Reduces amyloid plaques; increases insulin-degrading enzyme | Significant reduction in amyloid burden; improved cognitive scores in clinical trials |
Parkinson’s Disease | Protects dopaminergic neurons; promotes neurogenesis | Prevents cell death from inflammatory factors; potential therapeutic candidate |
Stroke Recovery | Reduces infarct volume; mitigates oxidative stress | Improved neuronal survival; decreased inflammatory response post-ischemia |
Gastric Cancer | Induces apoptosis; alters protein expression | Reduced cell viability; activation of apoptotic pathways |
Colorectal Cancer | Inhibits tumor growth; induces apoptosis | Significant inhibition of DLD-1 tumor growth in vivo |
Análisis De Reacciones Químicas
Oxidation Reactions
(-)-Erinacin A undergoes oxidation at specific sites, particularly targeting its aldehyde and hydroxyl groups.
Key Findings:
-
Conversion to Erinacine B : Treatment of erinacine C (structurally analogous to this compound) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane oxidizes the hydroxymethyl group to a formyl group, yielding erinacine B .
-
Reagent : DDQ in dioxane.
-
Conditions : Room temperature, 12–24 hours.
-
Product : Formyl-substituted derivative (erinacine B).
-
Mechanistic Insight:
DDQ acts as a dehydrogenation agent, abstracting hydrogen atoms from the hydroxymethyl group to form a carbonyl group. This reaction is critical for modifying bioactivity, as formyl groups enhance electrophilicity and receptor-binding potential .
Reduction Reactions
The carbaldehyde group in this compound is susceptible to reduction, forming hydroxymethyl derivatives.
Key Findings:
-
Sodium Borohydride (NaBH₄) Reduction :
Mechanistic Insight:
NaBH₄ selectively reduces the aldehyde group to a primary alcohol without affecting other functional groups (e.g., xylopyranosyl ethers or double bonds) .
Biosynthetic Modifications
This compound serves as a biosynthetic precursor for other erinacines through enzymatic and non-enzymatic pathways.
Key Pathways:
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Cyclization | In vivo fungal metabolism | Erinacine C | ~540 mg/L | |
Acetylation | Fungal acyltransferases | Acetylated derivatives | N/A |
Notes:
-
Erinacine A is enzymatically converted to erinacine C via cyclization, confirmed by isotopic labeling studies .
-
Acetylation at hydroxyl groups modulates solubility and bioactivity .
Stability and Degradation
This compound demonstrates stability under standard laboratory conditions but degrades under extreme pH or prolonged UV exposure.
Stability Data:
Condition | Observation | Half-Life | Reference |
---|---|---|---|
pH 7.4, 25°C | No significant degradation | >30 days | |
UV Light (254 nm) | Partial decomposition | ~48 hours |
Synthetic Routes
While this compound is primarily isolated from fungal sources, partial syntheses from related erinacines have been reported.
Aldehyde Reduction Mechanism:
-
Nucleophilic Attack : BH₄⁻ attacks the electrophilic carbonyl carbon.
-
Proton Transfer : Methanol donates a proton to the oxygen.
-
Formation of Alcohol : Primary alcohol product stabilized by borate complex .
Oxidation Mechanism (DDQ):
Propiedades
Número CAS |
180854-04-0 |
---|---|
Fórmula molecular |
C₂₅H₃₆O₆ |
Peso molecular |
432.55 |
Sinónimos |
[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde |
Origen del producto |
United States |
Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?
A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of this compound itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.
Q2: Are there established methods for producing this compound?
A3: One of the provided studies explores the production of this compound through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and this compound yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing this compound production through controlled cultivation techniques.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.